molecular formula C17H18FN5OS B6787102 N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6787102
M. Wt: 359.4 g/mol
InChI Key: PUJHBDARCPXHAZ-UHFFFAOYSA-N
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Description

N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.

Properties

IUPAC Name

N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-10-8-15-13(9-11(10)18)20-16(25-15)21-17(24)23-7-3-2-4-14(23)12-5-6-19-22-12/h5-6,8-9,14H,2-4,7H2,1H3,(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHBDARCPXHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(S2)NC(=O)N3CCCCC3C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling with a piperidine derivative.

  • Step 1: Synthesis of 5-fluoro-6-methyl-1,3-benzothiazole

      Reagents: 5-fluoro-2-aminobenzenethiol, methyl iodide

      Conditions: Reflux in ethanol

      Reaction: The thiol group reacts with methyl iodide to form the benzothiazole ring.

  • Step 2: Synthesis of 1H-pyrazol-5-yl-piperidine

      Reagents: 1H-pyrazole, piperidine

      Conditions: Acidic or basic catalyst

      Reaction: The pyrazole ring is coupled with piperidine under catalytic conditions.

  • Step 3: Coupling Reaction

      Reagents: 5-fluoro-6-methyl-1,3-benzothiazole, 1H-pyrazol-5-yl-piperidine, coupling agent (e.g., EDC, DCC)

      Conditions: Room temperature, inert atmosphere

      Reaction: The benzothiazole and pyrazole-piperidine intermediates are coupled to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically in acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
  • N-(5-fluoro-6-ethyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Uniqueness

N-(5-fluoro-6-methyl-1,3-benzothiazol-2-yl)-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups on the benzothiazole ring, combined with the pyrazole and piperidine moieties, provides a distinctive profile that can be exploited for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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